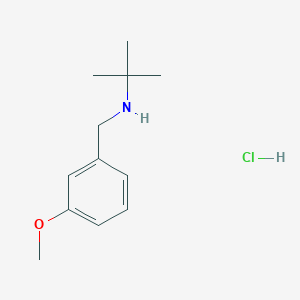

N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride

CAS No.: 1049678-26-3

Cat. No.: VC5765013

Molecular Formula: C12H20ClNO

Molecular Weight: 229.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049678-26-3 |

|---|---|

| Molecular Formula | C12H20ClNO |

| Molecular Weight | 229.75 |

| IUPAC Name | N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H19NO.ClH/c1-12(2,3)13-9-10-6-5-7-11(8-10)14-4;/h5-8,13H,9H2,1-4H3;1H |

| Standard InChI Key | PSWBWKXIRPPVOI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NCC1=CC(=CC=C1)OC.Cl |

Introduction

Chemical and Structural Properties

Molecular Architecture

N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride consists of a 3-methoxy-substituted benzyl group linked to a 2-methyl-2-propanamine moiety via a nitrogen atom, with a hydrochloride counterion. The methoxy group at the para position of the benzyl ring introduces electron-donating effects, influencing the compound’s reactivity and intermolecular interactions . The tertiary amine structure contributes to its basicity, while the hydrochloride salt form improves aqueous solubility compared to the free base.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 1049678-26-3 | |

| Molecular Formula | ||

| Molecular Weight | 229.75 g/mol | |

| IUPAC Name | N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine; hydrochloride | |

| SMILES | CC(C)(C)NCC1=CC(=CC=C1)OC.Cl | |

| InChI Key | PSWBWKXIRPPVOI-UHFFFAOYSA-N | |

| Solubility | Not publicly available |

Spectroscopic Characterization

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride involves two primary steps:

-

Formation of the Free Base: Reacting 3-methoxybenzyl chloride with 2-methyl-2-propanamine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under reflux conditions.

-

Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt, followed by recrystallization from ethanol or acetone to enhance purity.

A patent (WO1996002492A1) describes a related method for synthesizing benzylpropanamine derivatives, emphasizing the use of chiral resolving agents like (+)-camphorsulfonyl chloride to isolate enantiomers . For instance, recrystallization with (-)-dibenzoyl tartaric acid or (R)-(-)-mandelic acid yields enantiomerically enriched products .

Table 2: Representative Synthesis Conditions

Analytical Validation

Quality control for this compound typically involves:

-

High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade material).

-

Melting Point Analysis: Expected range 180–190°C (decomposes).

-

Elemental Analysis: Confirmation of C, H, N, and Cl content within ±0.4% of theoretical values.

Research Findings and Hypothetical Applications

Industrial and Synthetic Utility

-

Intermediate in Organic Synthesis: The compound’s stable hydrochloride form makes it a candidate for Friedel-Crafts alkylations or reductive aminations.

-

Chiral Resolution: Patent WO1996002492A1 highlights its potential as a precursor for enantioselective synthesis of pharmacologically active amines .

Challenges and Future Directions

Knowledge Gaps

-

Solubility and Stability Data: Publicly available pharmacokinetic or thermodynamic data are absent.

-

Biological Activity Profiles: No in vitro or in vivo studies have been published to date.

Recommended Studies

-

Structure-Activity Relationships (SAR): Systematic modification of the methoxy and methyl groups to optimize bioactivity.

-

Process Chemistry: Scaling up synthesis using continuous-flow reactors to improve yield and reduce costs .

-

Target Identification: High-throughput screening against GPCRs or ion channels to identify therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume